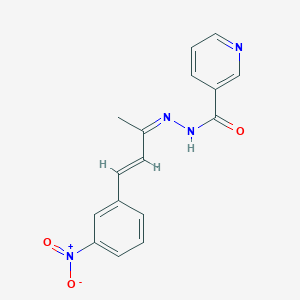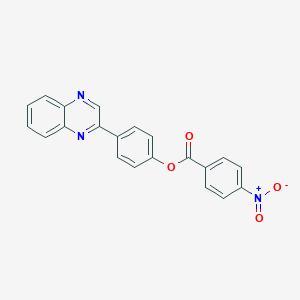
4-(quinoxalin-2-yl)phenyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(quinoxalin-2-yl)phenyl 4-nitrobenzoate is a complex organic compound with the molecular formula C21H13N3O4 and a molecular weight of 371.3 g/mol
Vorbereitungsmethoden
The synthesis of 4-(quinoxalin-2-yl)phenyl 4-nitrobenzoate typically involves the esterification of 4-nitro-benzoic acid with 4-quinoxalin-2-yl-phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Analyse Chemischer Reaktionen
4-(quinoxalin-2-yl)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester bond is cleaved, and a new substituent is introduced.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitro-benzoic acid and 4-quinoxalin-2-yl-phenol.
Wissenschaftliche Forschungsanwendungen
4-(quinoxalin-2-yl)phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 4-(quinoxalin-2-yl)phenyl 4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoxaline ring can interact with DNA and proteins, potentially disrupting their normal functions .
Vergleich Mit ähnlichen Verbindungen
4-(quinoxalin-2-yl)phenyl 4-nitrobenzoate can be compared with other similar compounds such as:
4-(2-quinoxalinylamino)benzoic acid: This compound also contains a quinoxaline ring and a benzoic acid moiety but differs in the functional groups attached to these rings.
Quinoxaline derivatives: These compounds share the quinoxaline core structure but have different substituents, leading to varied biological activities and applications.
Eigenschaften
Molekularformel |
C21H13N3O4 |
|---|---|
Molekulargewicht |
371.3g/mol |
IUPAC-Name |
(4-quinoxalin-2-ylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C21H13N3O4/c25-21(15-5-9-16(10-6-15)24(26)27)28-17-11-7-14(8-12-17)20-13-22-18-3-1-2-4-19(18)23-20/h1-13H |
InChI-Schlüssel |
ZXYWQYWWEHZNQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


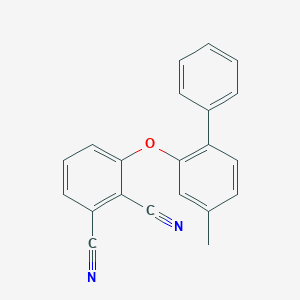
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B390509.png)
![4-Bromo-2-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-methoxyphenol](/img/structure/B390510.png)
![2-(4-Fluorophenyl)-5-[(3-{2-nitrophenyl}-2-propenylidene)amino]-1,3-benzoxazole](/img/structure/B390511.png)
![2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B390513.png)
![2-Bromo-4-[({4-nitrophenyl}sulfonyl)oxy]phenyl 4-nitrobenzenesulfonate](/img/structure/B390514.png)
![2-({[4-Hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-4,6-diiodophenol](/img/structure/B390515.png)
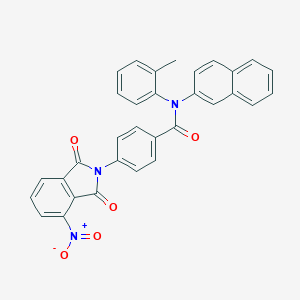
![(5Z)-5-[(4-nitrophenyl)methylidene]-2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B390518.png)
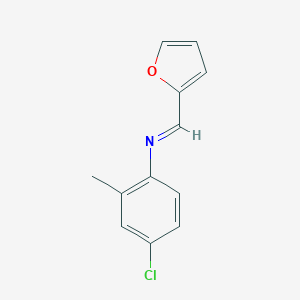
![2,4-Diiodo-6-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B390521.png)
![2-({[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B390524.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methylene}-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B390525.png)
